molecular formula C11H13FN4 B13532717 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline

Cat. No.: B13532717
M. Wt: 220.25 g/mol
InChI Key: MWYPPVUNBPSYDP-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl and methyl group on the triazole ring and a fluorine atom on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions:

    Fluorination: The fluorine atom can be introduced on the aniline ring through electrophilic aromatic substitution using fluorinating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-5-fluoroaniline is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-5-fluoroaniline

InChI

InChI=1S/C11H13FN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(12)6-9(8)13/h4-6H,3,13H2,1-2H3

InChI Key

MWYPPVUNBPSYDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=C(C=C(C=C2)F)N)C

Origin of Product

United States

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